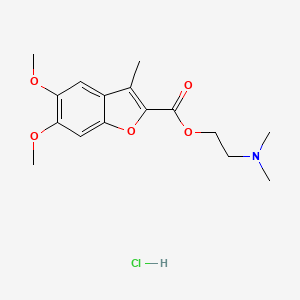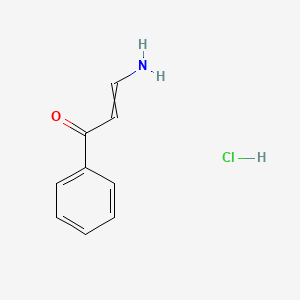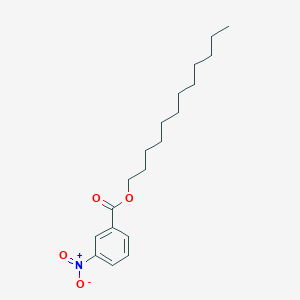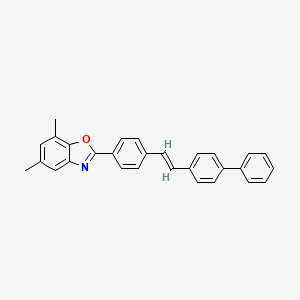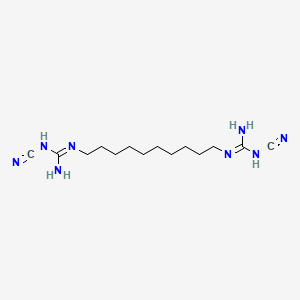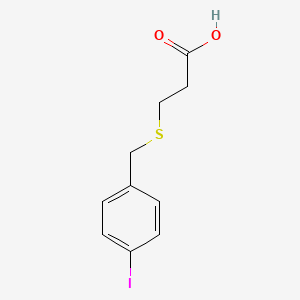
3-((4-Iodobenzyl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Iodobenzyl)thio)propanoic acid is an organic compound that features a propanoic acid backbone with a 4-iodobenzylthio substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Iodobenzyl)thio)propanoic acid typically involves the reaction of 4-iodobenzyl chloride with thiopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
3-((4-Iodobenzyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
3-((4-Iodobenzyl)thio)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: The compound or its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-((4-Iodobenzyl)thio)propanoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(4-Bromobenzylthio)propanoic acid
- 3-(4-Chlorobenzylthio)propanoic acid
- 3-(4-Methylbenzylthio)propanoic acid
Uniqueness
3-((4-Iodobenzyl)thio)propanoic acid is unique due to the presence of the iodine atom, which can be a useful handle for further functionalization. The iodine atom also imparts distinct reactivity compared to other halogens, making this compound valuable for specific synthetic applications.
属性
CAS 编号 |
52274-07-4 |
|---|---|
分子式 |
C10H11IO2S |
分子量 |
322.16 g/mol |
IUPAC 名称 |
3-[(4-iodophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H11IO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI 键 |
AMKZYZIVWNLINY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSCCC(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
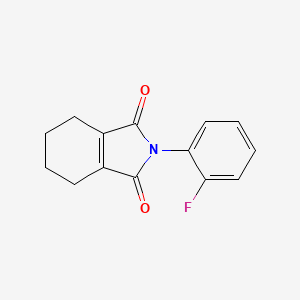

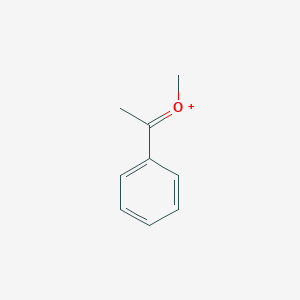
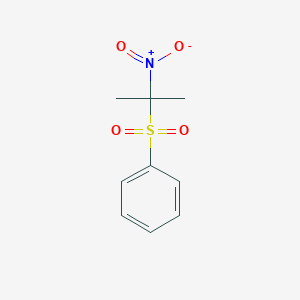
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
